ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
The compound contains a benzoxazole moiety, which is a heterocyclic compound consisting of a fused benzene and oxazole ring . Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzoxazole derivatives are typically synthesized from 2-aminophenols . The presence of other functional groups in the compound, such as the thiophene and acetamido groups, would likely require additional synthetic steps .Molecular Structure Analysis
The compound’s structure is characterized by the presence of benzoxazole, thiophene, and acetamido moieties. These groups could potentially participate in various chemical reactions depending on the conditions .Scientific Research Applications
Synthesis Methodologies
A significant aspect of research on this compound involves innovative synthesis methods. For example, compounds with related structures have been synthesized through interactions between specific acetate derivatives and various arylidinemalononitrile derivatives in certain solvents, demonstrating the versatility of these chemical reactions in producing a wide range of derivatives with potential applications in medicinal chemistry and materials science (Mohamed, 2014); (Mohamed, 2021).
Applications in Material Science
Research on compounds structurally related to ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also includes applications in material science. For instance, the synthesis of fused 1-Sila-, 1-Germa-, and 1-Selenacyclohepta-2,4,6-trienes containing two fused benzo[b]thiophene units suggests potential applications in creating novel materials with unique electronic and photophysical properties (Shirani & Janosik, 2008).
Antimicrobial and Antioxidant Applications
Another area of interest is the exploration of antimicrobial and antioxidant activities. Compounds synthesized from related chemical frameworks have shown excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential. This suggests that derivatives of this compound could potentially be developed into novel antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives have been found to interact with biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially influencing a variety of biochemical processes.
Biochemical Pathways
For instance, its antibacterial and antifungal activities suggest that it may interfere with the growth and reproduction of bacteria and fungi . Its anticancer activity suggests that it may also influence cell proliferation and apoptosis .
Result of Action
For instance, its antibacterial and antifungal activities suggest that it may inhibit the growth and reproduction of bacteria and fungi . Its anticancer activity suggests that it may also inhibit cell proliferation and induce apoptosis in cancer cells .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-26-20(25)18-13-8-4-3-5-11-16(13)29-19(18)23-17(24)12-28-21-22-14-9-6-7-10-15(14)27-21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGGJPAZCXVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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